Product packaging for Decoquinate(Cat. No.:CAS No. 18507-89-6)

Decoquinate

Cat. No.: B1670147
CAS No.: 18507-89-6
M. Wt: 417.5 g/mol
InChI Key: JHAYEQICABJSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decoquinate (CAS 18507-89-6) is a quinolone-based compound widely recognized for its potent anticoccidial and antimicrobial properties in veterinary medicine . It acts as a coccidiostat, primarily used in research to prevent and control coccidiosis in poultry, cattle, sheep, and goats caused by Eimeria spp. and other protozoan parasites . Its mechanism of action is attributed to the disruption of the mitochondrial electron transport chain, specifically by inhibiting cytochrome b, which blocks key steps in mitochondrial respiration in target parasites . This action effectively prevents the development of sporozoites within the host's intestinal epithelium . Beyond its established veterinary applications, this compound is a subject of growing interest in broader antimicrobial research. Investigations are exploring its potential efficacy against pathogens that infect humans, including Mycobacterium tuberculosis , Plasmodium species (which cause malaria), and other apicomplexan parasites . A significant focus of current research involves overcoming this compound's high lipophilicity and low aqueous solubility through advanced methods such as pharmaceutical nanotechnology and medicinal chemistry to develop novel derivatives and nanoformulations for enhanced bioavailability and efficacy . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H35NO5 B1670147 Decoquinate CAS No. 18507-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate
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InChI

InChI=1S/C24H35NO5/c1-4-7-8-9-10-11-12-13-14-30-21-15-18-20(16-22(21)28-5-2)25-17-19(23(18)26)24(27)29-6-3/h15-17H,4-14H2,1-3H3,(H,25,26)
Source PubChem
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InChI Key

JHAYEQICABJSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5046851
Record name Decoquinate
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Molecular Weight

417.5 g/mol
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CAS No.

18507-89-6
Record name Decoquinate
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Record name Ethyl 6-decyloxy-7-ethoxy-4-hydroxy-3-quinolinate
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Molecular Mechanisms of Action of Decoquinate

Elucidation of Primary Molecular Targets

Research has pinpointed the mitochondrial electron transport chain as a key target for Decoquinate, particularly in apicomplexan parasites. nih.govnih.govnih.govnih.govwikipedia.orgfishersci.cafishersci.atcir-safety.orgnih.govnih.govuni.lueragene.com

This compound functions by inhibiting key steps within the mitochondrial electron transport chain of susceptible parasites. nih.govnih.govnih.govnih.govnih.govwikipedia.orgfishersci.cafishersci.atcir-safety.orgnih.govnih.govuni.lueragene.com This interference disrupts the flow of electrons, thereby impairing ATP synthesis, which is vital for parasite survival and proliferation. nih.gov The selective activity of this compound against microbes rather than host cells is partly attributed to differences in their mitochondrial systems. nih.gov Studies have shown that this compound significantly inhibits mitochondrial respiration and electron transport in Eimeria parasites. nih.goveragene.com

A principal molecular target of this compound is the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain. nih.govnih.govnih.govnih.govwikipedia.orgfishersci.cafishersci.atcir-safety.orgnih.govuni.lu This complex is essential for ubiquinol (B23937) recycling and electron transport chain homeostasis in mitochondria. nih.gov By inhibiting the cytochrome bc1 complex, this compound blocks the transfer of electrons from ubiquinol to cytochrome c. sarchemlabs.comnih.gov This blockade prevents the regeneration of ubiquinone, which is required by enzymes like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) for pyrimidine (B1678525) biosynthesis. nih.govnih.gov Inhibition of the cytochrome bc1 complex by this compound has been demonstrated in Plasmodium falciparum and Eimeria species. nih.govsarchemlabs.comnih.govwikipedia.orgfishersci.cafishersci.atcir-safety.orgnih.govuni.lueragene.com

Studies have provided quantitative data on the inhibitory potency of this compound against the cytochrome bc1 complex. For instance, research on isolated P. falciparum mitochondria showed the complex to be highly susceptible to this compound, with a low IC50 value, demonstrating potent inhibition. nih.gov

CompoundTargetOrganism/Cell LineIC50 ValueCitation
This compoundUbiquinol:Cytochrome c Reductase (bc1)P. falciparum0.002 µM nih.gov
Atovaquone (B601224)Ubiquinol:Cytochrome c Reductase (bc1)P. falciparum0.001 µM nih.gov
This compoundUbiquinol:Cytochrome c Reductase (bc1)Human HEK293 cells>10 µM nih.gov
AtovaquoneUbiquinol:Cytochrome c Reductase (bc1)Human HEK293 cells>5 µM nih.gov
This compoundMitochondrial ETC (cell-based)P. falciparum5.30 ± 1.24 nM wikipedia.orgnih.gov
AtovaquoneMitochondrial ETC (cell-based)P. falciparum0.512 ± 0.164 nM wikipedia.orgnih.gov
This compoundCytochrome c Reductase (mitochondrial membranes)P. yoelii97 nM wikipedia.orgnih.gov
AtovaquoneCytochrome c Reductase (mitochondrial membranes)P. yoelii7.6 nM wikipedia.orgnih.gov

The data indicates that this compound exhibits potent activity against the parasite mitochondrial bc1 complex while showing significantly lower activity against the human counterpart, contributing to its selective toxicity. nih.gov

This compound inhibits electron transfer by competitively binding to the mitochondrial cytochrome b system, specifically interacting with the ubiquinol-binding site (Qo site) of the cytochrome bc1 complex. nih.govnih.govwikipedia.orgfishersci.atnih.govuni.lu This binding prevents the proper function of the complex in accepting electrons from ubiquinol. Molecular docking studies have provided insights into the specific interactions between this compound and the ubiquinol-binding pocket. wikipedia.orgfishersci.atnih.gov Resistance to this compound in Plasmodium falciparum has been linked to mutations in the cytochrome b gene, specifically within the ubiquinol-binding pocket. nih.govwikipedia.orgfishersci.atnih.govnih.gov These mutations, such as A122T and Y126C, reside within helix C of cytochrome b and diminish this compound potency. nih.govwikipedia.orgfishersci.atnih.govnih.gov While both this compound and Atovaquone target the ubiquinol-binding site, studies suggest they have distinctly different modes of binding within this pocket, which may explain the limited cross-resistance observed between the two compounds. nih.govwikipedia.orgfishersci.atnih.govnih.gov

While the primary mechanism of action of this compound in parasites is the inhibition of the mitochondrial ETC, research on related compounds has indicated potential effects on other metabolic and biosynthesis pathways in different organisms. The following subsections detail findings primarily observed with a this compound derivative, RMB041, in the context of Mycobacterium tuberculosis.

Studies investigating the mechanism of action of the this compound derivative RMB041 against Mycobacterium tuberculosis have indicated that this derivative disrupts fatty acid metabolism. sarchemlabs.comfishersci.cawikipedia.orgmdpi.combiorxiv.org Metabolomic analysis of M. tuberculosis treated with RMB041 revealed significant alterations in pathways including fatty acid metabolism. sarchemlabs.comfishersci.cawikipedia.org These changes support findings suggesting that this derivative acts on the bacterial cell wall. sarchemlabs.comfishersci.ca Disrupted cell wall metabolism can lead to an accumulation of fatty acids. fishersci.ca It is important to note that these findings are specifically associated with the this compound derivative RMB041 and its activity against Mycobacterium tuberculosis, and direct evidence for the parent compound this compound causing significant perturbation of fatty acid metabolism in the parasites where it inhibits the ETC is limited in the provided sources.

Research on the this compound derivative RMB041 in Mycobacterium tuberculosis has also shown alterations in amino acid metabolism and the urea (B33335) cycle. sarchemlabs.comfishersci.cawikipedia.org Metabolomic studies identified amino acid metabolism as one of the most significantly altered pathways in M. tuberculosis treated with RMB041. sarchemlabs.comfishersci.cawikipedia.org The accumulation of urea in treated bacteria suggests the conservation of nitrogen from protein synthesis, indicating potential inhibition of protein synthesis by the derivative. fishersci.ca As with fatty acid metabolism, these observations regarding amino acid metabolism are primarily linked to the this compound derivative RMB041 and its effects in Mycobacterium tuberculosis. Direct evidence for the parent compound this compound significantly perturbing amino acid metabolism in the context of its antiparasitic action on the ETC is not prominently featured in the provided literature.

CompoundTarget OrganismAffected Metabolic Pathways (Observed with Derivative RMB041)Citation (for RMB041 findings)
This compound derivative RMB041Mycobacterium tuberculosisFatty Acid Metabolism sarchemlabs.comfishersci.cawikipedia.orgmdpi.combiorxiv.org
This compound derivative RMB041Mycobacterium tuberculosisAmino Acid Metabolism sarchemlabs.comfishersci.cawikipedia.org
This compound derivative RMB041Mycobacterium tuberculosisUrea Cycle sarchemlabs.comfishersci.cawikipedia.org
This compound derivative RMB041Mycobacterium tuberculosisProtein Synthesis (indicated by urea accumulation) fishersci.ca
This compound derivative RMB041Mycobacterium tuberculosisCell Wall Components probes-drugs.orgfishersci.cauni.lumdpi.com
This compound derivative RMB041Mycobacterium tuberculosisDNA (secondary target) probes-drugs.orgfishersci.cauni.lumdpi.com

Perturbation of Cellular Metabolism and Biosynthesis Pathways

Glycerol (B35011) Metabolism

Metabolomic studies investigating the effects of a this compound derivative (RMB041) on Mycobacterium tuberculosis (Mtb) have indicated alterations in glycerol metabolism nih.govnih.govresearchgate.netresearchgate.net. Elevated levels of glycerol-3P and glycerol in treated Mtb suggest changes in this pathway researchgate.net. These changes, alongside others, may be indicative of a stringent response associated with a shift towards a state of dormancy in Mtb researchgate.net.

Urea Cycle

Research using metabolomics on Mycobacterium tuberculosis treated with a this compound derivative (RMB041) has identified the urea cycle as one of the significantly altered pathways nih.govnih.govresearchgate.netresearchgate.netdntb.gov.ua. The accumulation of urea in treated Mtb, although not always statistically significant as a primary marker, suggests the conservation of nitrogen, potentially linked to the inhibition of protein synthesis nih.gov.

Inhibition of Protein Synthesis

Studies involving a this compound derivative (RMB041) and Mycobacterium tuberculosis have suggested the inhibition of protein synthesis as a potential mechanism of action nih.govnih.govresearchgate.netasm.orgbiorxiv.orgmdpi.com. Metabolic changes observed in Mtb treated with the derivative support this hypothesis nih.govnih.govresearchgate.net. Inhibition of protein synthesis could subsequently disrupt the functionality of membrane proteins nih.gov.

Disruption of Cell Wall Components

Research, particularly with a this compound derivative (RMB041) against Mycobacterium tuberculosis, indicates that the compound acts primarily on the cell wall nih.govnih.govresearchgate.netresearchgate.netasm.orgbiorxiv.orgaphrc.org. Metabolomic analysis has shown significant changes in metabolites associated with the cell wall in Mtb exposed to the derivative, suggesting interference with cell wall homeostasis researchgate.net. Disruption of protein synthesis could also indirectly lead to an accumulation of fatty acids, potentially impacting cell wall synthesis nih.gov.

Inhibition of DNA Synthesis

This compound and its derivatives have been suggested to interfere with DNA synthesis in target pathogens asm.orgbiorxiv.orgaphrc.orggoogle.comselleckchem.com. Studies on a this compound derivative (RMB041) against Mycobacterium tuberculosis indicate that it secondarily inhibits DNA synthesis nih.govnih.govresearchgate.netasm.orgbiorxiv.orgaphrc.org. This interference is believed to play a role in preventing the reproduction of coccidia by disturbing DNA synthesis during their asexual propagation selleckchem.com. Inhibition of enzymes involved in nucleotide synthesis, such as adenosine (B11128) kinase (AdoK), could prevent DNA formation, particularly during the shift to dormancy in Mtb researchgate.net.

Selective Activity Mechanisms in Pathogens versus Host Cells

This compound exhibits selective activity against microbes compared to mammalian host cells nih.gov. This selectivity is attributed, in part, to its mechanism of action involving the inhibition of the mitochondrial electron transport system, which differs between microbes and mammalian cells nih.gov. This compound has been shown to significantly inhibit mitochondrial respiration and electron transport in Eimeria parasites apvma.gov.au. Studies on Toxoplasma gondii have also shown that this compound induces distinct alterations in the parasite's mitochondrion without a parasiticidal effect on host cells nih.govnih.gov. The high lipophilicity of this compound may also contribute to its accumulation and uptake in organisms with a bacterial cell wall, such as Mtb nih.gov.

Advanced Mechanistic Studies

Advanced mechanistic studies on this compound and its derivatives often employ techniques such as metabolomics and in silico approaches to gain a deeper understanding of their interactions with target pathogens nih.govnih.govresearchgate.netresearchgate.netasm.orgbiorxiv.orgaphrc.org. Metabolomic profiling, for instance, allows for the identification of altered metabolic pathways in response to this compound treatment, providing insights into its mechanism of action nih.govnih.govresearchgate.netresearchgate.net. In silico drug discovery strategies, including reversed target fishing and virtual docking, are used to predict potential drug targets and their interactions with this compound derivatives asm.orgbiorxiv.orgaphrc.org. These computational methods help to confirm and build upon findings from experimental studies, elucidating the compound's activity against both active and dormant forms of pathogens and exploring potential resistance mechanisms asm.orgbiorxiv.orgaphrc.org. Techniques such as photoionization and photoelectron photoion coincidence spectroscopy represent advanced analytical tools used in catalysis research for identifying reactive intermediates and understanding reaction mechanisms, highlighting the sophisticated methods employed in mechanistic studies in various fields of chemistry and biology rsc.org.

Molecular Docking and Dynamics Simulations

Studies utilizing molecular modeling have been performed to understand the interaction of this compound with its target, the cytochrome b subunit of the cytochrome bc₁ complex. acs.orgnih.gov Molecular docking studies have shown that this compound binds within the ubiquinol-binding pocket of cytochrome b. acs.orgnih.govmiguelprudencio.comnih.gov These studies have also been used to elucidate the molecular basis for the limited cross-resistance observed between this compound and atovaquone, another inhibitor of the cytochrome bc₁ complex, demonstrating that they have distinctly different binding modes within the ubiquinol-binding site despite targeting the same complex. acs.orgnih.govmiguelprudencio.comnih.gov For instance, while both compounds target the Plasmodium falciparum cytochrome bc₁ complex, molecular docking suggested different binding poses, with this compound potentially forming hydrogen bonds with specific residues like H181 and R283 in the Plasmodium falciparum cytochrome b (PfCYTb). miguelprudencio.com

Chemical Genomic Analysis

Chemical genomic analysis involves using chemical compounds as probes to perturb biological systems and then analyzing the resulting changes at a genomic level to understand the compound's mechanism of action and identify its biological targets. acs.orgnih.gov This approach can involve studying the effects of a compound on gene expression profiles or, as demonstrated in the context of this compound, analyzing genomic alterations in resistant organisms. acs.orgnih.govnih.gov

The observation of mutations in the drug target gene in response to selection pressure is a common outcome in studies of drug resistance and provides strong evidence for the identified protein being a relevant biological target. acs.orgnih.gov

Metabolomic Profiling for Target Identification

Metabolomic profiling involves the comprehensive analysis of metabolites within a biological system. researchgate.nettandfonline.com By comparing the metabolomic profiles of organisms treated with a compound to those of untreated organisms, researchers can identify metabolic pathways that are affected by the compound. researchgate.nettandfonline.com Changes in specific metabolite levels can provide clues about the enzymes or pathways being inhibited, thereby aiding in target identification. researchgate.nettandfonline.com

Metabolomic approaches can be particularly useful in the early stages of antimicrobial drug development to identify affected pathways and potential molecular targets. tandfonline.com A strategy involving systematic metabolome profiling has been developed to classify the mode of action of compounds based on their effects on the metabolome of microorganisms like Mycobacterium smegmatis. tandfonline.com

While the provided information does not detail specific metabolomic profiling studies of this compound itself for target identification in Plasmodium falciparum, it highlights the application of this technique for a this compound derivative, RMB041, against Mycobacterium tuberculosis. nih.govresearchgate.nettandfonline.com Using a two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) metabolomics approach, researchers investigated the effect of RMB041 on the metabolome of Mycobacterium tuberculosis. nih.govresearchgate.nettandfonline.com Based on this metabolomic analysis, it was concluded that the primary target of RMB041 in M. tuberculosis is related to the cell wall, with secondary effects on DNA metabolism. nih.govresearchgate.nettandfonline.com This suggests that metabolomic profiling can differentiate the effects of compounds and point towards their cellular targets and mechanisms of action.

High-Throughput Screening for Target Discovery

High-throughput screening (HTS) is a drug discovery process that enables the rapid testing of large libraries of chemical compounds against specific biological targets or phenotypic assays. acs.orgbmglabtech.comjapsonline.comox.ac.ukox.ac.uk While HTS is often used to identify compounds that modulate a known target, it can also be employed in a target discovery context by screening compound libraries in phenotypic assays and then using various methods to deconvolute the hits and identify their molecular targets. acs.orgox.ac.uk

In the search for new antimalarial compounds and their targets, high-throughput screening has been utilized. acs.orgnih.gov One approach involves screening annotated compound libraries against cell-based assays to identify compounds with desired activity, which are then selected for further target identification studies. acs.orgnih.gov this compound was identified as a hit in a high-throughput screen of an annotated compound library of 28,000 known drugs and natural products, showing significant selectivity for Plasmodium falciparum. acs.orgnih.gov This initial HTS identified this compound as a promising compound, leading to subsequent studies using chemical genetics and other approaches to discover its target. acs.orgnih.gov

HTS can be mechanism-based, focusing on compounds with a specific mode of action, or it can be used to screen large numbers of compounds to identify those that affect a biological process, followed by target deconvolution. japsonline.comox.ac.uk The identification of this compound through HTS against Plasmodium falciparum highlights its utility in finding active compounds that can then be subjected to further investigation to pinpoint their molecular targets. acs.orgnih.gov

Decoquinate Resistance Mechanisms and Mitigation Strategies

Genetic Basis of Resistance Development

Resistance to decoquinate has been linked to specific genetic mutations, particularly in the gene encoding cytochrome b, the primary target of the drug.

Cytochrome b Gene Mutations (e.g., A122T and Y126C in Plasmodium falciparum)

Studies on Plasmodium falciparum have identified that resistance to this compound can be conferred by non-synonymous single nucleotide polymorphisms (SNPs) in the cytochrome b gene. Two specific mutations, A122T and Y126C, located within helix C in the ubiquinol-binding pocket of cytochrome b, have been shown to be responsible for resistance in P. falciparum acs.orgnih.govnih.gov. These mutations are situated in a critical region of the cytochrome bc₁ complex, affecting the binding site of inhibitors like this compound acs.orgnih.gov. Similar mutations in cytochrome b have also been observed in this compound-resistant strains of Toxoplasma gondii, diminishing this compound potency acs.orgnih.govnih.govpsu.edu. In Eimeria tenella, distinct non-synonymous mutations in the cytochrome b gene, such as Gln131Lys, Phe263Leu, and Phe283Leu, have been highly correlated with this compound resistance nih.gov.

Comparative Genomic Analysis of Resistant Strains

Comparative genomic analysis of this compound-resistant parasites relative to sensitive parental strains has been instrumental in identifying the genetic basis of resistance. In P. falciparum, this approach revealed that resistance was conferred by the aforementioned SNPs in the cytochrome b gene acs.orgnih.govsigmaaldrich.com. Genome scanning of a this compound-resistant P. falciparum clone did not reveal copy number variations (CNVs) in the nuclear genome but detected potential coding mutations in several genes, with the cytochrome b gene being the key determinant of resistance acs.orgnih.gov. Comparative genomic analysis in other organisms, such as Pseudomonas aeruginosa, has also been used to identify genetic differences, including the presence of resistance genes and mutations, in resistant strains compared to susceptible ones, although this is in a bacterial context mdpi.comfrontiersin.org.

Cross-Resistance Profiles with Other ETC Inhibitors (e.g., Atovaquone)

This compound and atovaquone (B601224) both target the cytochrome bc₁ complex in parasites acs.orgnih.govresearchgate.netmdpi.com. Despite this shared target, studies have shown that this compound exhibits limited cross-resistance to P. falciparum parasites resistant to atovaquone and harboring various mutations in cytochrome b acs.orgnih.govnih.gov. This suggests that while they target the same complex, their specific binding modes within the ubiquinol-binding site of cytochrome b are distinctly different acs.orgnih.govnih.gov. For instance, certain mutations that confer resistance to atovaquone, such as Y268S and Y279S in P. falciparum, have different effects on this compound binding, with this compound expected to retain effectiveness against the Y279S mutant nih.govmdpi.com. This limited cross-resistance highlights the potential of this compound or its derivatives as alternative treatments for atovaquone-resistant infections acs.orgnih.govresearchgate.netmiguelprudencio.com.

Biochemical Adaptations in Resistant Parasites

Beyond specific genetic mutations in the target protein, parasites can develop biochemical adaptations to circumvent the effects of this compound. While the search results primarily emphasize genetic changes in cytochrome b, some studies suggest the possibility of alternative pathways or enhanced detoxification mechanisms. For example, studies on this compound-resistant Eimeria tenella have indicated that resistant lines displayed tolerance to this compound inhibition while showing greater sensitivity to cyanide and azide, suggesting the evolution of alternative pathways for electron transport in the mitochondrion nih.gov. Additionally, adaptation to increased drug concentrations in Toxoplasma gondii could potentially involve altered gene expression patterns, such as the increased expression of genes coding for detoxification machinery components like ATP-binding cassette (ABC) transporters, or enhanced adaptation to oxidative stress mdpi.comresearchgate.net. Parasites generally possess complex life cycles and can adapt their metabolism to different environments, potentially involving biochemical adjustments to nutrient availability or host responses ijcmas.com.

Strategies to Counter Resistance

Addressing this compound resistance requires multifaceted strategies, including the development of new compounds and optimizing the use of existing ones.

Rational Drug Design for Novel Derivatives

Rational drug design plays a crucial role in developing new compounds that can overcome existing resistance mechanisms. By understanding the molecular basis of resistance, particularly the interactions between this compound and its target, novel derivatives can be designed to bind effectively to mutated cytochrome b or target alternative pathways. Molecular docking studies have been used to elucidate the different binding modes of this compound and atovaquone, providing insights for designing compounds with distinct interactions that might avoid existing resistance mutations acs.orgnih.govnih.gov. Research efforts are focused on identifying cytochrome bc₁ inhibitors with limited or no cross-resistance to atovaquone, and this compound derivatives are being explored in this context acs.orgnih.govcambridge.orgnih.gov. For instance, quinoline-O-carbamate derivatives of this compound have been assessed for activity against Toxoplasma gondii, with some showing promising activity against multi-drug-resistant strains of P. falciparum preprints.org. The goal is to design inhibitors that can effectively target both wild-type and resistant parasite strains nih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound29112
Atovaquone74989

Data Table: Cytochrome b Mutations and this compound Resistance

Parasite SpeciesMutation Position (Amino Acid)Location in Cytochrome bEffect on this compound SensitivitySource
Plasmodium falciparumA122THelix C, Ubiquinol-binding pocketConfers Resistance acs.orgnih.govnih.gov
Plasmodium falciparumY126CHelix C, Ubiquinol-binding pocketConfers Resistance acs.orgnih.govnih.gov
Toxoplasma gondii(Mutations in Cytochrome b)(Diminishes potency)Leads to Diminished Potency acs.orgnih.govnih.govpsu.edu
Eimeria tenellaGln131LysExtracellular segmentHighly Correlated with Resistance nih.gov
Eimeria tenellaPhe263LeuExtracellular segmentHighly Correlated with Resistance nih.gov
Eimeria tenellaPhe283LeuExtracellular segmentHighly Correlated with Resistance nih.gov

Data Table: Cross-Resistance between this compound and Atovaquone in Plasmodium falciparum

DrugResistance Profile against this compound-Resistant ClonesCross-Resistance to Atovaquone-Resistant ClonesSource
This compoundReduced sensitivity (e.g., 90-fold increase in IC₅₀) acs.orgnih.govLimited cross-resistance acs.orgnih.govnih.gov
AtovaquoneLimited loss of potency (e.g., 4-fold loss) acs.orgnih.govVaries depending on specific mutation nih.govmdpi.com acs.orgnih.govnih.govmdpi.comnih.gov

Combination Therapies

One strategy to mitigate the development and impact of this compound resistance is the use of combination therapies. Combining this compound with other anticoccidial agents that have different modes of action can potentially enhance efficacy and slow down the emergence of resistant strains. cambridge.org The rationale behind combination therapy is that it is less likely for parasites to simultaneously develop resistance to multiple drugs with distinct targets or mechanisms.

Research has explored the efficacy of this compound in combination with other anticoccidials. For instance, studies have evaluated combinations of this compound with ionophores like salinomycin (B1681400) or with other chemicals like robenidine (B1679493) against field isolates of Eimeria species. cabidigitallibrary.orgchula.ac.th Some combinations have shown promising results in reducing lesion scores and controlling coccidiosis, even in areas where single-drug resistance is prevalent. cabidigitallibrary.orgchula.ac.th

An interesting finding relates to the combination of this compound and clopidol (B1669227). These drugs, while both affecting electron transport, appear to have different modes of action. cambridge.orgnih.gov Studies have shown that combinations of low concentrations of this compound and clopidol can cause a greater inhibition of electron transport than the sum of their individual effects, indicating a synergistic interaction. nih.gov Furthermore, resistance induced by one of these drugs can result in an increased sensitivity to the other, suggesting potential for rotation or combination strategies. nih.gov

While combination therapies hold promise, the specific efficacy can vary depending on the Eimeria species and the resistance profiles of the field strains. researchgate.netcabidigitallibrary.org

Here is a table summarizing some findings on combination therapies involving this compound:

Combination TherapyEimeria Species/IsolateObserved EffectSource
This compound + ClopidolEimeria tenellaSynergistic inhibition of electron transport; induced resistance to one increases sensitivity to the other. nih.gov
Salinomycin (70 ppm) + this compound (20 ppm)Field isolate (Thailand)Showed better outcome equivalent to uninfected unmedicated group in reducing lesions. cabidigitallibrary.orgchula.ac.th
This compound (20 ppm) aloneField isolate (Thailand)Not as potent as the combination with salinomycin. cabidigitallibrary.orgchula.ac.th

Monitoring of Resistance Emergence

Monitoring the emergence and spread of this compound resistance is crucial for informed decision-making regarding coccidiosis control strategies. researchgate.netnih.govresearchgate.neteuropa.eu Regular monitoring allows for the assessment of the sensitivity of circulating Eimeria field isolates to this compound and other anticoccidial drugs. researchgate.net This information can guide the selection of effective anticoccidial programs, including the strategic rotation or combination of drugs. cambridge.orgew-nutrition.com

Methods for monitoring resistance typically involve in vivo and in vitro techniques. In vivo methods often assess the efficacy of this compound by evaluating parameters such as lesion scores, oocyst production, and weight gain in birds or animals challenged with field isolates and treated with the drug. researchgate.netchvm.net A reduction in drug efficacy compared to sensitive reference strains indicates the presence of resistance. colvee.org

In vitro methods can include anticoccidial sensitivity tests that expose Eimeria parasites to different concentrations of this compound and measure their survival or development. researchgate.net The lowest selective concentration (LSC) of this compound that selects for resistant mutants can also be determined in laboratory settings. tandfonline.com

Molecular methods are increasingly being used to monitor resistance emergence by identifying genetic markers associated with this compound resistance, such as mutations in the cytochrome b gene. researchgate.netresearchgate.net Tracing the frequency of these mutant alleles in field populations can provide insights into the spread of resistance. researchgate.net

Efficacy and Application in Parasitic Disease Models

Coccidiosis (Eimeria spp.)

Decoquinate is a widely used coccidiostat in veterinary medicine, specifically targeting Eimeria species, which are the causative agents of coccidiosis in poultry and ruminants. Its effectiveness stems from its interference with specific stages of the Eimeria life cycle.

Inhibition of Sporozoite Development

Research indicates that this compound exerts an inhibitory effect on the development of Eimeria sporozoites. Studies conducted in cell cultures have demonstrated this capacity to hinder the progression of the sporozoite stage.

Effects on Oocyst Production

Beyond its effects on sporozoites, this compound has also been shown to influence the production of oocysts. Oocysts are the resistant, environmentally stable stage through which Eimeria parasites are transmitted. In studies involving chickens experimentally infected with Eimeria tenella, treatment with this compound resulted in a reduction in the number of oocysts produced.

Efficacy in Poultry and Ruminants

This compound is a recognized and utilized agent for the control of coccidiosis in commercial poultry and ruminant operations. Its application in these animals is aimed at managing Eimeria infections and mitigating the impact of coccidiosis. Studies in chickens infected with Eimeria tenella have provided evidence of its efficacy in reducing oocyst shedding, a key factor in controlling the spread of the disease within flocks. This compound's use in poultry and ruminants highlights its established role in veterinary parasitology.

Malaria (Plasmodium spp.)

In addition to its established use against Eimeria, this compound has demonstrated activity against Plasmodium species, the parasites responsible for malaria.

Activity against Blood Stage Parasites

Studies have indicated that this compound exhibits activity against the blood stages of Plasmodium falciparum. The blood stage is responsible for the clinical symptoms of malaria.

Prophylactic Efficacy in Murine Models

This compound has shown prophylactic activity in murine models of parasitic infection. In a study evaluating its efficacy against Plasmodium yoelii, a rodent malaria parasite, a single oral dose of this compound provided partial prophylaxis. Four out of five mice treated with this compound survived, with one developing delayed parasitemia. In comparison, untreated mice developed patent parasitemia rapidly and required euthanasia. This suggests that this compound can offer some level of protection against the establishment of infection in a murine model. acs.org

Toxoplasmosis (Toxoplasma gondii)

Research has investigated the effects of this compound on Toxoplasma gondii, an obligate intracellular parasite capable of infecting warm-blooded mammals. uzh.ch

This compound has demonstrated in vitro efficacy against T. gondii tachyzoites grown in human fibroblast cultures. It has shown selective antitoxoplasma activity. mdpi.comasm.org Studies have reported low half-maximal effective concentration (IC₅₀) values for this compound against T. gondii, indicating potent inhibition of parasite proliferation in this in vitro setting. nih.govnih.gov When added concomitantly with infection, one study reported an IC₅₀ of 1.1 nM, and when added to cultures already harboring intracellular parasites, the IC₅₀ was 4.7 nM. nih.gov Another study reported an IC₅₀ of 12 nM. nih.gov Compared to other anticoccidial drugs tested against T. gondii in human fibroblast cultures, this compound was found to be among the most effective. mdpi.comasm.org

CompoundIC₅₀ against T. gondii (µg/mL)Selectivity
Monensin (B1676710)0.001Selective
This compound0.005Selective
Arprinocid-N-oxide0.015Selective
Robenidine (B1679493)0.03Selective
Salinomycin (B1681400)0.04Selective
CP-25,4150.2Selective
Toltrazuril0.4Selective
Clopidol (B1669227)1Selective
Dinitolmide10Selective
GlycarbylamideToxic for fibroblastsNot Selective
AmproliumToxic for fibroblastsNot Selective
NicarbazinToxic for fibroblastsNot Selective
CP-63,567Toxic for fibroblastsNot Selective

asm.org

Treatment with this compound has been shown to induce distinct alterations in the mitochondrion of T. gondii tachyzoites. nih.govnih.govdntb.gov.ua These alterations can become apparent within hours of treatment. nih.govnih.gov For instance, treatment with 500 nM this compound for 6 to 9 hours caused small alterations, including a slightly less electron-dense matrix and partially dissolved cristae. After 48 hours of treatment, the mitochondrial matrix appeared electron-lucent, and the cristae were no longer visible, although the mitochondrial membrane remained structurally intact. mdpi.com These findings are consistent with this compound's known mechanism of inhibiting the mitochondrial cytochrome bc₁ complex. mdpi.commdpi.comsaluvetinnova.com

This compound impacts T. gondii proliferation in vitro. Studies using T. gondii β-gal, a transgenic strain expressing β-galactosidase, have shown that this compound is active against parasite proliferation in human foreskin fibroblast (HFF) monolayers. uzh.ch At a concentration of 1 µM, this compound significantly reduced parasite proliferation. uzh.ch While this compound can inhibit proliferation, long-term exposure, even at concentrations up to 500 nM for extended periods, did not result in complete killing of all tachyzoites, although mitochondria remained ultrastructurally damaged and proliferation rate was slower. nih.govnih.govdntb.gov.uamdpi.com

Induction of Mitochondrial Alterations in Parasites

Other Protozoan Infections

This compound's activity extends to other protozoan parasites beyond Eimeria and Toxoplasma.

This compound has demonstrated efficacy against Neospora caninum tachyzoites in cell cultures. nih.govresearchgate.netcambridge.orgwur.nl Studies have shown that this compound can kill N. caninum tachyzoites in vitro at specific concentrations. nih.gov For example, this compound killed tachyzoites at concentrations of 0.1 and 0.01 µg/mL in a cell culture flask lesion-based assay. nih.gov The compound appeared to act quickly against intracellular stages. nih.gov However, it had little measurable effect on extracellular tachyzoites. nih.gov this compound has been reported to have IC₅₀ values against N. caninum tachyzoites in the nanomolar range. mdpi.comresearchgate.net

CompoundIC₅₀ against N. caninum Tachyzoites (nM)
RMB0601.7
This compound~7-fold higher than RMB060 when added to already infected cultures mdpi.com or 60 researchgate.net
RMB054Not specified, but active mdpi.com
RMB05560 researchgate.net

mdpi.comresearchgate.net

While in vitro studies show promising activity against N. caninum, in vivo assessments in pregnant mouse models infected with N. caninum tachyzoites did not demonstrate prevention of parasite dissemination, vertical transmission, or reduction in pup mortality under the conditions tested. mdpi.comresearchgate.net

Sarcocystosis (Sarcocystis neurona)

Sarcocystis neurona is a protozoan parasite that causes equine protozoal myeloencephalitis (EPM), a neurological disease in horses researchgate.netjarvm.com. In vitro studies have investigated the activity of this compound against S. neurona. This compound has shown efficacy against developing merozoites of S. neurona in cell cultures. Merozoite production was completely inhibited at concentrations of 20 nM and 240 nM nih.gov. The IC50 of this compound against the Sn6 isolate of S. neurona from a horse was determined to be 0.5 ± 0.09 nM, while against the SnOP15 isolate from an opossum, it was 1.1 ± 0.6 nM nih.gov. These findings indicate potent in vitro activity of this compound against different isolates of S. neurona nih.govgoogle.com. This compound was cidal for developing schizonts of S. neurona at a concentration of 240 nM nih.gov.

Sarcocystis neurona IsolateIC50 (nM)
Sn6 (Horse)0.5 ± 0.09 nih.gov
SnOP15 (Opossum)1.1 ± 0.6 nih.gov

In cell culture experiments, treatment with this compound at 240 nM completely arrested the growth of S. neurona merozoites within 10 days mdpi.com. A study using the SN3 strain of S. neurona showed a dose-dependent reduction in merozoite production after 10 days of continuous treatment with this compound in cell cultures. Treatment with 0.01 µg/ml caused a 98% reduction, 0.001 µg/ml caused an 87% reduction, and 0.0001 µg/ml caused a 40% reduction in merozoite production google.com. These results suggest that higher concentrations of this compound are more effective in inhibiting S. neurona merozoite production in vitro google.com.

Cryptosporidiosis (Cryptosporidium spp.)

Cryptosporidiosis, caused by Cryptosporidium spp., is an intestinal disease affecting various animals, including ruminants nih.govthescipub.com. Studies on the efficacy of this compound against Cryptosporidium spp. have yielded varied results. Some studies suggest that this compound may reduce oocyst shedding and clinical signs of cryptosporidiosis in calves and goat kids nih.govthescipub.com. For instance, in naturally infected cashmere goat kids, different this compound treatments reduced the number of diarrheal episodes, improved fecal consistency, and delayed the onset of clinical cryptosporidiosis nih.gov. In experimentally challenged neonatal calves, one study suggested that treatment with this compound at 2.5 mg/kg per day might be effective avma.org.

However, other evidence suggests that this compound has limited-to-no clinical and parasitological response when used preventatively in experimentally or naturally infected calves magonlinelibrary.comresearchgate.net. Some research indicates that this compound is ineffective against Cryptosporidium spp. magonlinelibrary.comresearchgate.net. While it may significantly reduce oocyst shedding and severity of cryptosporidiosis in neonatal kids, complete eradication of the infection was not observed researchgate.net. The weight of evidence suggests that this compound is ineffective against Cryptosporidium spp., although it may improve clinical signs by treating concurrent or other enteropathogens magonlinelibrary.com.

Besnoitiosis (Besnoitia besnoiti)

Besnoitia besnoiti is a protozoan parasite that causes besnoitiosis in cattle and other ruminants nih.govsaluvetinnova.com. In vitro studies have evaluated the efficacy of this compound against B. besnoiti. This compound has shown promising activity against B. besnoiti tachyzoites in cell cultures saluvetinnova.com. This compound displayed invasion inhibition rates of 90% at 0 hours post-infection and 73% at 6 hours post-infection saluvetinnova.com. The IC99 value for this compound against B. besnoiti was determined to be 100 nM saluvetinnova.com. Transmission electron microscopy (TEM) observations indicated that this compound primarily affected the mitochondrion of the parasite saluvetinnova.com. This compound demonstrated in vitro efficacy against Besnoitia besnoiti, with studies showing 72-90% efficacy frontiersin.org.

ParasiteIn vitro EfficacyIC99Primary Target
Besnoitia besnoiti tachyzoites72-90% inhibition frontiersin.org100 nM saluvetinnova.comMitochondrion saluvetinnova.com

Histomoniasis (Histomonas meleagridis)

Histomoniasis, also known as blackhead disease, is caused by the protozoan parasite Histomonas meleagridis, primarily affecting poultry uga.eduusda.gov. Research has explored the efficacy of various antiprotozoal drugs, including this compound, against H. meleagridis. While some studies have tested the efficacy of anti-protozoal drugs, including this compound, against Histomonas usda.gov, and some sources mention this compound having histomonostatic effects mdpi.com, a specific detailed efficacy against Histomonas meleagridis in the provided search results is limited. One source mentions evaluating the efficacy of several compounds in feed against histomoniasis in young turkeys, but the specific results for this compound are not detailed in the provided snippet researchgate.net. Another study tested several drugs against Histomonas meleagridis in chickens, but this compound was not among the drugs listed with demonstrable efficacy in vitro or in vivo nih.gov.

Antimycobacterial Activity (Mycobacterium tuberculosis)

This compound derivatives have shown activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis mdpi.comnih.gov. While this compound itself is reported to be virtually inactive against Mtb H37Rv in in vitro tests with a MIC > 125 µM mdpi.com, its derivatives have demonstrated promising antimicrobial activity nih.govfrontiersin.orgpatrinum.ch.

Activity against Active and Dormant States

This compound derivatives are of interest for anti-TB drug discovery due to their potential activity against both active and dormant states of Mycobacterium tuberculosis asm.orgnih.gov. Studies using metabolomic approaches have identified metabolic changes in Mtb treated with a this compound derivative (RMB041) suggesting inhibition of protein synthesis and a state of dormancy nih.govuct.ac.za. In silico studies have also elaborated on the activity of this compound RMB041 against dormant Mtb asm.orgnih.gov. Potential drug targets for dormant Mtb, such as Cyp130 and BlaI, have been proposed for this compound RMB041 based on in silico drug discovery strategies nih.govresearchgate.net.

Effects on Mycobacterial Cell Wall and DNA Synthesis

Research into the mechanism of action of this compound derivatives against Mycobacterium tuberculosis suggests effects on the mycobacterial cell wall and DNA synthesis nih.govasm.orgnih.govuct.ac.za. Metabolomic analysis of Mtb treated with a this compound derivative (RMB041) supports findings suggesting the drug acts primarily on the cell wall and secondarily on the DNA metabolism of Mtb nih.govuct.ac.za. These changes include alterations in pathways such as fatty acid metabolism, amino acid metabolism, glycerol (B35011) metabolism, and the urea (B33335) cycle nih.govuct.ac.za.

Studies suggest that this compound derivatives may achieve antimycobacterial activity by interfering with the homeostasis of the Mtb cell wall nih.gov. The high lipophilicity of this compound derivatives may facilitate permeation through the mycolic acid cell wall of Mtb frontiersin.orgresearchgate.net. Preliminary mechanism of action studies for this compound derivatives indicate cell wall homeostasis as a likely target frontiersin.org.

Target/EffectObservationSource
Cell Wall HomeostasisPrimary target of this compound derivatives nih.govfrontiersin.orguct.ac.za nih.govfrontiersin.orguct.ac.za
DNA MetabolismSecondary target/late-stage effects of this compound derivatives nih.govfrontiersin.orguct.ac.za nih.govfrontiersin.orguct.ac.za
Protein SynthesisInhibition suggested by metabolic changes with this compound derivative treatment nih.govuct.ac.za nih.govuct.ac.za
AdoK (nucleotide synthesis)Potential inhibition by this compound derivative RMB041 researchgate.net researchgate.net
BlaI (DNA binding)Interaction with this compound RMB041 observed researchgate.net researchgate.net

Inhibition of Protein Synthesis

This compound, a quinolone derivative, is recognized for its potent anticoccidial activity in veterinary medicine, primarily targeting Eimeria species in poultry and ruminants, as well as exhibiting activity against Plasmodium and Toxoplasma species mdpi.comnih.govnih.govnih.gov. The primary mechanism of action attributed to this compound in these parasitic organisms is the inhibition of the mitochondrial electron transport chain, specifically at the cytochrome bc₁ complex (Complex III) mdpi.comnih.govnih.govnih.govmedchemexpress.comanimbiosci.orgacs.org. This interference with electron transfer from ubiquinone to cytochrome c disrupts oxidative phosphorylation, thereby blocking the generation of ATP, the main energy currency of the cell mdpi.comnih.gov.

While the direct inhibition of protein synthesis machinery (such as ribosomes or tRNA synthetases) by this compound in parasitic disease models is not the primary mechanism described in the available research, the disruption of ATP production has significant indirect consequences for all energy-intensive cellular processes, including protein synthesis mdpi.comnih.gov. Protein synthesis is a highly energy-dependent process, requiring substantial amounts of ATP and GTP for the activation of amino acids, formation of peptide bonds, and translocation of ribosomes along mRNA.

Inhibition of the mitochondrial electron transport chain by this compound leads to a severe depletion of cellular ATP levels in the parasite. This energy deficit impairs essential metabolic functions, including the synthesis of proteins necessary for parasite growth, development, and reproduction mdpi.commedchemexpress.com. Studies on Eimeria species have indicated that this compound prevents parasite multiplication by interfering with mitochondrial electron transport animbiosci.org. This interference is consistent with this compound targeting cytochrome b, an essential component of the cytochrome bc₁ complex nih.govacs.orgresearchgate.net.

Research has demonstrated that this compound has potent activity against various life stages of parasites, including the sporozoites and first-generation schizonts of Eimeria species, and the liver and blood stages of Plasmodium species medchemexpress.com. The disruption of energy metabolism at these critical stages, resulting from the inhibition of the electron transport chain, effectively halts the parasite's ability to synthesize the proteins required for further development and invasion of host cells.

Although some studies on a this compound derivative (RMB041) in Mycobacterium tuberculosis have suggested metabolic changes indicative of protein synthesis inhibition, this finding relates to a different organism and a modified compound, and the primary mechanism of action of this compound itself in parasitic models remains centered on mitochondrial respiration up.ac.zanih.gov. The impact on protein synthesis in parasites is understood as a downstream effect of the energy depletion caused by mitochondrial dysfunction rather than direct targeting of the protein synthesis machinery.

CompoundPrimary Mechanism of Action in Parasites (based on search results)Indirect Impact on Protein Synthesis
This compoundInhibition of Mitochondrial Electron Transport Chain (Cytochrome bc₁ complex) mdpi.comnih.govnih.govnih.govmedchemexpress.comanimbiosci.orgacs.orgImpairs energy-dependent processes, including protein synthesis, due to ATP depletion mdpi.comnih.gov

Pharmacological and Toxicological Investigations

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies provide insights into how a compound is handled by the organism from the point of administration to its elimination. For decoquinate, understanding these processes is particularly important given its use as a feed additive in food-producing animals.

This compound is characterized by high lipophilicity and low solubility in water and common organic solvents, which limits its absorption in the gastrointestinal tract. nih.govmdpi.comgoogle.com

Comparative Metabolism Across Species

Studies on the metabolism of this compound in various animal species, including chickens, Japanese quail, rats, cows, and sheep, indicate that the majority of the compound is excreted as the unchanged parent compound. nih.govapvma.gov.au This suggests that ester cleavage is likely slow and that this compound is relatively stable under environmental conditions. apvma.gov.au

Metabolites have been detected in the tissues of rats fed this compound, with the highest levels observed in the liver and kidney. apvma.gov.au Only a small amount was excreted in the urine (12% in males and 6.4% in females). apvma.gov.au

Tissue Distribution and Residue Depletion

Following oral administration, this compound shows low accumulation of residues in tissues. mdpi.com Initial pharmacokinetic studies in chickens indicated that the highest concentrations of this compound were found in the liver and kidneys, while lower concentrations were present in muscle. mdpi.com Residues have also been found in skin/fat. mdpi.com

In a study in healthy chickens administered feed containing 27.2 mg/kg this compound for 10 consecutive days, the highest residue concentrations in muscle and liver were attained 0.25 days post-treatment. nih.govresearchgate.net this compound residues were still detectable in the examined tissues 5 days post-medication. nih.govresearchgate.net After the end of dosing, this compound was rapidly excreted, and no detectable residues (0–1 ppm) were found in any tissue at 34 days after dosing in chickens. mdpi.com

A recent study in cattle demonstrated that only small quantities of this compound become systemically available, and the drug is rapidly eliminated with negligible residues in milk. researchgate.net Tissue residues in cattle are low and deplete rapidly over time. researchgate.net

Maximum Residue Limits (MRLs) for this compound have been established by different countries and organizations. nih.gov Proposed MRLs for chicken tissues include 0.5 mg/kg for meat, 0.8 mg/kg for kidney, and 1.0 mg/kg for liver and skin/fat. apvma.gov.au These proposed MRLs are higher than residues observed in some trials but are considered appropriate given the available dataset and harmonization with MRLs established by the European Food Safety Authority (EFSA). apvma.gov.au

Here is a table summarizing some tissue residue data:

SpeciesTissueTime Post-TreatmentResidue Concentration (approximate)Source
ChickenLiver0.25 daysHighest concentrations observed nih.govresearchgate.net
ChickenKidneyInitial stagesHighest concentrations observed mdpi.com
ChickenMuscle0.25 daysLower concentrations observed nih.govresearchgate.net
ChickenSkin/FatPost-dosingResidues found mdpi.com
ChickenAll Tissues34 daysNot detectable (0-1 ppm) mdpi.com
CattleMilk-Negligible residues researchgate.net
CattleTissues-Low and deplete rapidly researchgate.net

Bioavailability Enhancements

The low oral bioavailability of this compound is attributed to its poor water solubility and low gastrointestinal absorption. nih.govmdpi.comgoogle.comresearchgate.netresearchgate.net Efforts have been made to enhance its bioavailability through pharmaceutical methods and novel formulations. nih.govmdpi.comgoogle.comresearchgate.netresearchgate.net

Developing this compound into a solution form using organic solvents has been explored to facilitate convenient administration as an oral liquid and potentially increase bioavailability. google.com

Nanotechnological approaches have also been investigated to improve this compound absorption and biopharmaceutical properties. nih.govmdpi.com Studies have explored the preparation of dispersions and particle size reduction through techniques like sonication and high-pressure homogenization to create more suitable dosage forms for improved absorption and stability. mdpi.com Solid dispersion methods have been used to fabricate this compound solid dispersions (DQ-SD) to enhance oral bioavailability. researchgate.netresearchgate.net For instance, a ternary solid dispersion of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) and tea saponin (B1150181) (TS) was prepared mechanochemically, resulting in significantly improved solubility and permeability in vitro. researchgate.netmdpi.com This increase in bioavailability is partly attributed to the drug existing in an amorphous state within the carrier, which can enhance solubility compared to crystalline forms. mdpi.com Complexation with cyclodextrins like HP-β-CD can also increase the permeability of this compound esters in the intestinal mucosa. mdpi.com

Novel this compound derivatives have shown improved kinetic solubilities compared to the parent compound. researchgate.net Some derivatives have demonstrated increased oral bioavailability of up to 20% in mice. mdpi.com

Safety Pharmacology and Preclinical Toxicity

Safety pharmacology and preclinical toxicity studies are conducted to identify potential hazards before a compound is used more broadly.

This compound is reported to have very low toxicity. government.se In an 11-week oral gavage study in rats, no treatment-related effects were observed. apvma.gov.au Minor changes in body weight and food consumption were recorded at high doses (> 120 mg/kg bw/d) in a 26-week dietary study in rats. apvma.gov.au Treatment-related systemic toxicity was not noted in long-term studies in rats administered this compound at the highest test doses of 37.7 and 48.4 mg/kg bw/d for males and females, respectively. apvma.gov.au this compound demonstrated low toxicity following repeat-dosing in dogs and rats, with dogs being more sensitive based on behavioral changes. apvma.gov.au The lowest no observed effect level (NOEL) observed in a 12-week oral toxicity study in dogs was 15 mg/kg bw per day. europa.eu

Carcinogenicity Evaluations

A formal carcinogenicity study for this compound has not been conducted. apvma.gov.au However, based on available data, this compound is not considered likely to be a carcinogen. apvma.gov.auresearchgate.neteuropa.eueuropa.euresearchgate.net Pre-GLP 2-year studies in rats and dogs did not show evidence of carcinogenicity or an increased incidence of neoplasia. apvma.gov.au An in silico report suggested that the quinolone component of this compound's structure indicates a potential for carcinogenicity, but the substitution at the 3-position is considered to have greatly reduced this potential. apvma.gov.au Given the lack of genotoxic potential, the submission of carcinogenicity studies was not required in some regulatory contexts. defra.gov.uk

Reproductive and Developmental Toxicity

Studies have investigated the potential reproductive and developmental effects of this compound in laboratory animals. A three-generation reproduction study in rats showed no significant treatment-related effects on conception rate, litter size, the number of live or dead pups, pup body weight, or survival at doses up to 1,000 mg/kg feed, which is equivalent to approximately 61-98 mg/kg body weight per day depending on sex defra.gov.uk. This dose level was considered a No Observed Effect Level (NOEL) for reproductive parameters in this study defra.gov.ukapvma.gov.au.

Developmental toxicity studies in rats have indicated fetotoxicity, specifically retarded skeletal development, at a dose of 300 mg/kg body weight per day researchgate.net. The NOEL for developmental toxicity in rats was determined to be 100 mg/kg body weight per day researchgate.net. A developmental toxicity study in rabbits demonstrated embryotoxicity at a dose of 100 mg/kg body weight per day, with a NOEL of 60 mg/kg body weight per day, but no fetotoxic or teratogenic effects were observed researchgate.net. This compound was not found to be teratogenic in rabbits apvma.gov.au.

Based on available data, this compound is not expected to cause reproductive or developmental effects at typical exposure levels zoetis.com.auzoetis.ca.

Table 1: Summary of Reproductive and Developmental Toxicity Findings for this compound

Study TypeSpeciesDose Level (mg/kg bw/day)Observed EffectsNOEL (mg/kg bw/day)Source
Three-Generation ReproductionRatUp to 61-98No significant effects on reproductive parameters61-98 defra.gov.ukapvma.gov.au
Developmental ToxicityRat300Retarded skeletal development (Fetotoxicity)100 researchgate.net
Developmental ToxicityRabbit100Embryotoxicity60 researchgate.net
Developmental ToxicityRabbitNot specifiedNot teratogenicNot specified apvma.gov.au

Immunotoxicity Considerations

Toxicological studies, including repeat-dose studies and skin sensitization studies in rats, did not suggest that this compound is immunotoxic defra.gov.ukapvma.gov.au. An assessment indicated that this compound did not affect the immune response in sheep treated for toxoplasmosis, allowing treated animals to develop immunity to further challenge defra.gov.uk.

Drug Interactions

While generally considered to have no practically relevant interactions with other additives or veterinary drugs, one notable interaction exists with bentonite (B74815) researchgate.neteuropa.eu.

Interactions with Food Additives (e.g., Bentonite)

This compound should not be used in feeds containing bentonite drugs.compahc.com. Bentonite, a clay mixture used as a compaction and dispersion agent, affects the testing of this compound but does not impact its activity nih.gov. This interaction is primarily relevant to the analytical testing of this compound in feed rather than a direct pharmacological interaction in the animal nih.gov.

Table 2: Interaction of this compound with Bentonite

Interacting SubstanceType of InteractionEffectSource
BentoniteFood AdditiveAffects testing, but not activity of DQ. nih.gov
BentoniteFood AdditiveDo not use in feeds containing bentonite. drugs.compahc.com

Interactions with Other Veterinary Drugs

Generally, there are no relevant interactions with other veterinary drugs nih.gov. However, it is recommended not to mix this compound with or into feeds containing any other anti-coccidial product defra.gov.ukzoetis.ie. Combinations of this compound with other feed additives, such as chlortetracycline (B606653) or a combination of monensin (B1676710) and tylosin, have been approved in specific contexts, indicating that certain co-administrations are permissible when following approved guidelines aabp.org. Conversely, feeding rations containing non-approved drug combinations is prohibited aabp.org.

Table 3: Interactions of this compound with Other Veterinary Drugs

Interacting Substance(s)Type of InteractionEffectSource
Other anti-coccidial productsVeterinary DrugsDo not mix with or into feeds containing any other anti-coccidial product. defra.gov.ukzoetis.ie
Chlortetracycline (Aureomycin®)Veterinary Drug (Antibiotic)Approved for concurrent use in specific combinations. aabp.org
Monensin (Rumensin®) + Tylosin (Tylan®)Veterinary Drugs (Ionophore + Antibiotic)Approved for concurrent use in specific combinations. aabp.org
Non-approved drug combinationsVeterinary DrugsProhibited in feed. aabp.org

Analytical Method Development for Decoquinate and Metabolites

Chromatographic Techniques (e.g., GC-MS/MS, HPLC)

Chromatographic techniques are fundamental to the separation and analysis of decoquinate in various matrices. Both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography (HPLC) are widely used.

GC-MS/MS is a sensitive and selective technique employed for the determination of this compound residues, particularly in animal tissues like chicken muscle, liver, and kidney nih.govmdpi.comnih.gov. This method often requires a derivatization step to make this compound sufficiently volatile for GC analysis nih.govmdpi.com. GC-MS/MS offers advantages such as better separation and increased analysis speeds compared to GC-MS nih.govmdpi.com. In GC-MS/MS, the data acquisition can be performed in qualitative mode using full scan and quantitative mode using selective reaction monitoring (SRM) mdpi.com.

HPLC is another prominent chromatographic technique used for this compound analysis. Various HPLC methods have been developed, including those coupled with UV-Vis detection (HPLC/UV-vis), diode array detection (HPLC-DAD), fluorescence detection (HPLC-FLD), and mass spectrometry (LC-MS/MS) nih.govmdpi.comresearchgate.net. Reversed-phase HPLC is commonly employed, often utilizing C18 columns researchgate.netresearchgate.net. Mobile phases typically consist of mixtures of acetonitrile (B52724), water, and an acidic modifier such as phosphoric acid or formic acid researchgate.netsielc.com. For LC-MS/MS applications, formic acid is preferred in the mobile phase for compatibility with the mass spectrometer sielc.com. HPLC methods have been applied to analyze this compound in matrices such as animal feeds and chicken tissues oup.comchrom-china.comapvma.gov.au. LC-MS/MS is considered one of the most widely used detection methods, although the instrumentation can be expensive mdpi.com.

A collaborative study evaluated the performance characteristics of an LC method with fluorescence detection for analyzing this compound in animal feeds, including supplements, premixes, and complete feeds oup.com. The method involved extracting this compound with a calcium chloride-methanol solution oup.com.

Another HPLC-MS/MS method was developed for determining this compound residues in chicken meat, involving extraction with acetonitrile, clean-up with hexane, and purification with a solid-phase extraction (SPE) cartridge chrom-china.com. The mobile phase for this method consisted of acetonitrile and water, both containing 0.1% formic acid, and detection was performed using positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) chrom-china.com.

The European Union Reference Laboratory (EURL) has developed and validated a multi-analyte LC-MS/MS method for determining various coccidiostats, including this compound, in feedingstuffs europa.eu. This method involves extraction with a mixture of acetonitrile, methanol, and water europa.eu.

The table below summarizes some reported chromatographic conditions for this compound analysis:

TechniqueColumnMobile PhaseDetectionMatrix
GC-MS/MSNot specifiedGC temperature programMS/MS (SRM, Full Scan)Chicken tissues (muscle, liver, kidney), Eggs (whole egg, albumen, yolk) nih.govmdpi.commdpi.comresearchgate.net
HPLC-UV/VisC18 (250 × 4.6 mm, 5 µm)Gradient elution with 20 mM HFBA and MeOH:ACN (1:1.8)UV-VisCattle and chicken muscle researchgate.net
HPLC-UVAgilent Eclipse XDB-C18Not specifiedUVChicken liver mdpi.com
HPLC-UVReversed-phaseMethanol and calcium chloride solutionUVFeed additive (Quinox®) europa.eu
HPLC-FLReversed-phaseNot specifiedFluorescenceFeed additive, premixtures, feedingstuffs europa.eu
LC-MS/MSAgilent Zorbax Eclipse Plus C18Not specifiedMS/MSMilk mdpi.com
LC-MS/MSXTerra C18Water (0.1% formic acid) and acetonitrileESI+, MRMChicken tissues researchgate.net
LC-MS/MSReversed-phaseAcetonitrile:methanol:water (80:10:10)ESI+, MS/MSFeedingstuffs europa.eu

Derivatization Procedures for Enhanced Detection

This compound, with a boiling point reported to be around 517.9 °C, can be challenging to analyze directly by GC nih.gov. Derivatization is a common technique used to improve the volatility and thermal stability of analytes, making them amenable to GC analysis and enhancing detection sensitivity.

For GC-MS/MS analysis of this compound residues in chicken tissues and eggs, a precolumn derivatization method using acetic anhydride (B1165640) and pyridine (B92270) has been developed nih.govmdpi.commdpi.comresearchgate.netnih.gov. Acetic anhydride acts as the derivatization reagent, performing an acetylation reaction with this compound in the presence of pyridine nih.govmdpi.commdpi.com. This reaction yields acetylated this compound, which is more volatile and suitable for GC separation nih.govmdpi.commdpi.com. The role of pyridine in this reaction is to react with acid and promote the acetylation mdpi.com. Optimized conditions for derivatization in one study involved using 150 μL of acetic anhydride and 300 μL of pyridine, reacting in the dark at room temperature for 3.5 hours mdpi.com.

The derivatized this compound produces a new compound, and the GC temperature programming needs to be set based on the boiling point of the derivative rather than the original drug nih.gov.

Quantitative and Qualitative Determination in Biological Matrices

Quantitative and qualitative determination of this compound in biological matrices such as chicken tissues (muscle, liver, kidney), eggs (whole egg, albumen, yolk), milk, and cattle muscle is essential for residue monitoring and food safety nih.govmdpi.comnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net.

Sample preparation is a critical initial step for analyzing this compound in biological matrices due to their complex nature. Common extraction and purification techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) nih.govmdpi.commdpi.comresearchgate.netchrom-china.comresearchgate.netnih.gov. For instance, acetonitrile has been found to be an effective extraction solvent for this compound in chicken tissues and eggs nih.govmdpi.commdpi.com. SPE using reversed-phase cartridges, such as Oasis™ HLB or Cleanert PEP, is often employed to enrich the target compound and purify the sample extracts mdpi.comresearchgate.netchrom-china.com.

Quantitative analysis is typically performed using external standard curves prepared in blank matrix or solvent mdpi.commdpi.com. Linearity of the analytical method is assessed over a range of concentrations mdpi.commdpi.comchrom-china.com. The sensitivity of the method is determined by the limits of detection (LODs) and limits of quantification (LOQs) mdpi.commdpi.comchrom-china.com. Recovery rates and relative standard deviations (RSDs) are evaluated to assess the accuracy and precision of the method nih.govmdpi.comnih.govmdpi.comresearchgate.netchrom-china.comresearchgate.netnih.gov.

For GC-MS/MS analysis, qualitative determination can be achieved using full scan mode, while quantitative analysis utilizes selective reaction monitoring (SRM) with specific quantitative ion pairs mdpi.commdpi.com. For acetylated this compound, ion pairs such as m/z 231.1 > 229.1 and m/z 231.1 > 230.1 have been selected as qualitative ion pairs, with m/z 231.1 > 230.1 used as the quantitative ion pair mdpi.com.

Research findings demonstrate the effectiveness of developed methods for determining this compound residues in various biological matrices. For example, a derivatization-GC-MS/MS method for chicken tissues showed recovery rates between 77.38% and 89.65%, with intra-day and inter-day RSDs below 8.06% nih.govmdpi.comnih.gov. LODs and LOQs in chicken muscle were reported as 2.2 µg/kg and 4.9 µg/kg, respectively mdpi.com. For eggs, LODs ranged from 1.4 to 2.4 μg/kg and LOQs from 2.1 to 4.9 μg/kg using a similar GC-MS/MS method, with average recoveries between 74.3% and 89.8% mdpi.comresearchgate.netnih.gov. An HPLC-MS/MS method for chicken meat reported recoveries between 78.2% and 107.4% at spiked levels, with an LOD of 0.25 μg/kg and an LOQ of 0.5 μg/kg chrom-china.com.

Qualitative analysis confirms the presence of this compound by matching retention times and mass spectral characteristics (e.g., ion ratios in MS/MS) with those of authentic standards mdpi.commdpi.com.

Environmental Fate and Impact of Decoquinate

Degradation and Persistence in Environmental Compartments

The persistence of a chemical in the environment is influenced by various degradation processes, including microbial activity, chemical reactions, and photodegradation. Decoquinate's degradation and persistence have been studied in different environmental compartments, particularly soil and aquatic systems.

Soil Adsorption and Mobility

Soil is a major recipient and reservoir for pesticides and veterinary drugs entering the environment. ucanr.eduwsu.edu The mobility of a substance in soil is largely determined by its adsorption to soil particles, which is often quantified by the soil adsorption coefficient (Koc). A high Koc value indicates strong adsorption and low mobility, reducing the potential for leaching into groundwater or runoff into surface water. chemsafetypro.com

Studies investigating the fate of [14C] this compound in soil under aerobic conditions across different soil types (sandy loam, loamy sand, and clay loam) revealed that freely extractable radioactivity was low, suggesting significant binding to soil components. apvma.gov.au The majority of the radioactivity was associated with the parent compound. apvma.gov.au

The estimated DT50 values (the time required for 50% degradation) for this compound in these soil types ranged from 96 to 140 days. Specifically, DT50 values were estimated at 96 days for sandy loam, 140 days for loamy sand, and 116 days for clay loam based on the percentage of the parent compound in combined extracts. apvma.gov.au These values suggest that this compound can be moderately persistent in soil, with persistence varying depending on soil characteristics. herts.ac.ukwsu.edu

An unknown biodegradation product was observed to form after 16 to 32 days, increasing over the 120-day study period. apvma.gov.au

The log Koc for this compound has been reported as 6.79. spectrumchemical.com Based on common soil mobility classification schemes, a log Koc above 4 indicates that a substance is hardly mobile or immobile in soil. chemsafetypro.com This high log Koc value suggests that this compound is strongly adsorbed to soil organic carbon, limiting its mobility and potential for leaching.

Here is a summary of this compound's soil persistence:

Soil TypeDT50 (days)
Sandy Loam96
Loamy Sand140
Clay Loam116

Aquatic Degradation and Mineralization

Information on the hydrolysis or biodegradation of this compound in water appears to be limited in some assessments. researchgate.net However, some studies have detected this compound in surface water and groundwater, indicating its presence in aquatic environments. researchgate.net For instance, one study reported an average concentration of this compound at 111 ng/L in groundwater, which was higher than the 23 ng/L found in surface water from the same area, potentially due to degradation effects in surface water. researchgate.net

While specific degradation kinetics in water are not extensively detailed in all available summaries, the low water solubility of this compound (0.06 mg/L at 20 °C) mdpi.com would generally limit its concentration in the aqueous phase, potentially influencing its aquatic fate.

Mineralization, the complete breakdown of a substance into inorganic compounds, of this compound in soil was found to be low, with less than 2% 14CO2 formed after 120 days in the studied soil types. apvma.gov.au This suggests that while degradation occurs, complete mineralization is not a primary fate pathway in soil.

Potential for Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism over time. The potential for a chemical to bioaccumulate is related to its lipophilicity (tendency to dissolve in fats) and its persistence in the environment and within organisms. Substances with high lipophilicity and low rates of metabolism and excretion have a higher potential for bioaccumulation.

This compound is described as having high lipophilicity, with an octanol/water partition coefficient (log P) of 7.8 herts.ac.uk and log Pow ≥ 5.7 at various pH levels mdpi.com. High lipophilicity can indicate a potential for accumulation in fatty tissues. nih.gov

However, some assessments suggest that under proposed use patterns, there is little potential for bioaccumulation to occur in aquatic organisms. apvma.gov.au Additionally, the relatively low persistence reported in soil or water in general is also cited as predicting a low potential for bioaccumulation or biomagnification. researchgate.net

While this compound is absorbed from the gastrointestinal tract of chickens, with plateau plasma concentrations reached within 42 hours, the radiolabelled compound declined rapidly within 48 hours of the last treatment, with only trace amounts remaining in blood and plasma. apvma.gov.au The highest total radioactive residues in edible tissues of chickens were found in the liver and kidney, followed by skin/fat and muscle. apvma.gov.au The metabolism of this compound in chickens appears limited, with the majority of tissue residues being the parent compound. apvma.gov.au

Despite its lipophilicity, the available information suggests a limited potential for significant bioaccumulation in the studied organisms and environmental compartments under typical usage scenarios.

Environmental Risk Assessment

Environmental risk assessments for veterinary drugs like this compound evaluate the potential harm they may cause to the environment. This typically involves comparing predicted environmental concentrations (PECs) with predicted no effect concentrations (PNECs) for various environmental compartments such as soil, water, and sediment. researchgate.net

Several assessments have concluded that the use of this compound in target animal species does not pose an unacceptable risk to the environment when used according to recommended practices. defra.gov.ukfda.gov

For instance, an environmental risk assessment conducted for the use of a this compound premix in cattle and sheep concluded that the risk to the environment is acceptable. defra.gov.uk Similarly, an assessment for the use of this compound in chickens for fattening found that the ratios of predicted environmental concentration (PEC) to predicted no effect concentration (PNEC) for terrestrial, aquatic, and sediment compartments were below 1. researchgate.neteuropa.eu This indicates that, at the highest proposed dose, this compound is not expected to pose a risk to these compartments, nor is a risk expected for secondary poisoning or groundwater contamination. researchgate.neteuropa.eu

Environmental CompartmentPEC/PNEC RatioEnvironmental Risk ConclusionSource
TerrestrialBelow 1No risk expected researchgate.neteuropa.eu
AquaticBelow 1No risk expected researchgate.neteuropa.eu
SedimentBelow 1No risk expected researchgate.neteuropa.eu
GroundwaterNot specifiedNo risk expected researchgate.neteuropa.eu

Future Research Directions and Pharmaceutical Development

Synthesis of Novel Decoquinate Derivatives

The synthesis of novel this compound derivatives is a key area of research aimed at improving its biopharmaceutical properties and expanding its spectrum of activity mdpi.com. Modifications to the this compound structure can alter its physicochemical characteristics, potentially leading to enhanced solubility and reduced metabolism mdpi.com. For instance, replacing the ethyl ester group with amides or the hydrogen atom at the N-1 position of the quinolone heterocycle with alkyl groups has been explored to increase polarity mdpi.com.

Research has demonstrated the potential of this compound derivatives against various pathogens beyond coccidia. Derivatives have shown activity against Mycobacterium tuberculosis, Schistosoma japonicum, and apicomplexan parasites responsible for malaria and toxoplasmosis mdpi.comnih.gov. One notable example is an N-acetyl derivative that exhibited five times higher activity against chloroquine-sensitive P. falciparum compared to this compound mdpi.comnih.gov. Another derivative, referred to as "compound 15," synthesized with two diethylamino groups, demonstrated potent activity against adult Schistosoma japonicum in vitro, suggesting its potential as a lead compound for new schistosomiasis treatments mdpi.comrhhz.net. Studies involving organometallic derivatives, including those with ferrocene, ruthenocene, and phenyl moieties, have also shown promising activity against Toxoplasma gondii acs.orguzh.ch. Functionalization of the cyclic ketone in this compound has been identified as a possible strategy for future investigations into derivatives for toxoplasmosis treatment acs.org.

Data on the activity of some this compound derivatives against Toxoplasma gondii in vitro highlights the potential of structural modifications:

CompoundConcentration (µM)T. gondii Proliferation Reduction (%)
This compound (Parent)196
Ferrocenylvinyl-DCQ184
O-alkylated phenylvinyl-DCQ184
RcMDCQ182

Pharmaceutical Nanotechnology Applications

Pharmaceutical nanotechnology offers a promising approach to overcome the solubility and pharmacokinetic limitations of this compound without chemically altering the molecule mdpi.comresearchgate.net. The application of nanotechnology can improve the biopharmaceutical properties and pharmacokinetic profile of this compound, facilitating its use in humans mdpi.com.

Studies have investigated the use of this compound-loaded nanocarriers, particularly liposomes, for treating drug-resistant P. falciparum and M. tuberculosis mdpi.com. Nanoparticle formulations of this compound have demonstrated superior bioavailability and efficacy in mouse models of malaria compared to microparticle formulations researchgate.netnih.gov. Oral administration of nanoparticle this compound at a lower dose effectively inhibited liver-stage parasite growth and provided complete causal prophylactic protection against Plasmodium berghei infection in mice researchgate.netnih.gov. This indicates that nanoformulations can significantly enhance the potency of this compound against malarial parasites researchgate.netnih.gov.

Repurposing for Human Health Applications

Given its established antimicrobial activity in veterinary medicine, the potential of repurposing this compound for treating microbial infections in humans is an attractive area of research mdpi.com. This compound has shown in vitro activity against various pathogens that infect humans, including Mycobacterium tuberculosis, Schistosoma japonicum, Toxoplasma gondii, and Plasmodium falciparum mdpi.comnih.gov.

Research has explored this compound's activity against Toxoplasma gondii, demonstrating that it can induce alterations in the parasite's mitochondrion mdpi.comresearchgate.netpreprints.org. While initial studies in human foreskin fibroblasts showed mitochondrial alterations, a parasiticidal effect was not observed with this compound alone in that specific model mdpi.comresearchgate.net. However, its activity against closely related apicomplexan parasites like Besnoitia besnoiti and Neospora caninum has also been reported mdpi.comresearchgate.net. The use of medicinal chemistry and nanotechnology are considered crucial tools to enable human applications of this compound mdpi.com. Based on current research, this compound prototypes could potentially advance to clinical trials for human use in the coming years mdpi.com.

Computational Drug Discovery and In Silico Modeling

Computational drug discovery and in silico modeling play an increasingly important role in identifying potential drug candidates and understanding their interactions with biological targets researchgate.netnih.govresearchgate.net. These methods can analyze large datasets, predict physicochemical properties, and simulate drug-target interactions, accelerating the drug discovery process researchgate.netnih.gov.

In silico approaches have been applied to investigate the properties and potential targets of this compound, particularly in the context of Mycobacterium tuberculosis nih.govresearchgate.netnih.govasm.org. Computational studies, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) simulations and molecular docking, have been used to assess the pharmaceutical properties and potential drug targets of this compound and its derivatives researchgate.netnih.govasm.org. These studies can provide insights into the likely activity, ADMET characteristics, and toxicological implications of compounds researchgate.net. For example, in silico studies have supported the promising in vitro safety and good oral bioavailability observed for a this compound derivative, RMB041, and have helped identify potential drug targets in M. tuberculosis, such as Cyp130 and BlaI nih.govresearchgate.netnih.govasm.org. Computational methods contribute to understanding the mechanism of action and predicting the pharmacokinetics and toxicity of prospective new antimicrobial agents nih.govnih.govasm.org.

Q & A

Q. What is the primary mechanism of action of Decoquinate against Eimeria spp. in ruminants, and how can this be experimentally validated?

this compound inhibits mitochondrial electron transport in Eimeria spp., disrupting energy metabolism. To validate this, researchers can use in vitro assays measuring ATP depletion in sporozoites or oocysts, coupled with fluorescence-based mitochondrial membrane potential assays. Dose-response curves and comparison with known electron transport chain inhibitors (e.g., atovaquone) strengthen mechanistic claims .

Q. What in vitro and in vivo models are most appropriate for evaluating this compound’s efficacy against coccidiosis?

  • In vitro: Cell-free sporozoite invasion assays or primary intestinal epithelial cell cultures infected with Eimeria spp. Measure parasite viability via flow cytometry or qPCR .
  • In vivo: Ruminant models (e.g., lambs or calves) infected with defined Eimeria strains. Key metrics include oocyst shedding (quantified via McMaster chambers), weight gain, and histopathological scoring of intestinal lesions .

Q. What are standardized protocols for administering this compound in experimental settings to ensure reproducibility?

Follow OECD or WOAH guidelines for veterinary drug trials:

  • Dose: 1 mg/kg body weight mixed in feed for 28 days.
  • Controls: Untreated infected groups and non-infected cohorts.
  • Data documentation: Include batch-specific purity (>98% by HPLC, as per Certificate of Analysis) and environmental conditions (temperature, humidity) to minimize variability .

Advanced Research Questions

Q. How can researchers investigate emerging resistance mechanisms in Eimeria spp. against this compound?

Use genomic sequencing (e.g., whole-genome resequencing) of this compound-exposed Eimeria strains to identify mutations in mitochondrial cytochrome b or other electron transport chain components. Pair with in vitro susceptibility testing (IC50 shifts) and cross-resistance studies with other quinolones. Statistical tools like Fisher’s exact test can correlate genetic changes with phenotypic resistance .

Q. What methodologies optimize this compound’s bioavailability in ruminant species with varying metabolic profiles?

  • Formulation strategies : Lipid-based nanoemulsions to enhance solubility.
  • Pharmacokinetic (PK) studies : Use LC-MS/MS to measure plasma and tissue concentrations post-administration. Apply compartmental modeling (e.g., NONMEM) to assess interspecies differences in absorption/distribution.
  • Statistical analysis : Multivariate regression to correlate bioavailability with factors like rumen pH or microbial activity .

Q. How should researchers analyze contradictory data on this compound’s efficacy across studies?

Conduct a systematic review with meta-analysis:

  • Inclusion criteria : Peer-reviewed studies with defined this compound doses and infection models.
  • Heterogeneity assessment : Use Cochran’s Q test and I² statistics to evaluate variability.
  • Subgroup analysis : Stratify by host species, Eimeria strain virulence, or study design (e.g., field vs. controlled trials) to identify confounding factors .

Q. What criteria should guide the design of combination therapies involving this compound to delay resistance?

Apply the PICOT framework:

  • Population : Eimeria-infected ruminants.
  • Intervention : this compound + ionophore (e.g., monensin).
  • Comparison : Monotherapy controls.
  • Outcome : Oocyst reduction rate and resistance emergence over 10+ generations.
  • Time : Longitudinal studies spanning 6–12 months. Synergy can be quantified via fractional inhibitory concentration (FIC) indices .

Q. How can researchers design studies to assess this compound’s long-term environmental impact in agricultural settings?

  • Soil and water analysis : HPLC-MS to quantify this compound residues post-excretion.
  • Ecotoxicity assays : Evaluate effects on non-target organisms (e.g., Daphnia magna) using OECD Test No. 202.
  • Modeling : Use fugacity models to predict this compound accumulation in ecosystems .

Methodological Considerations

  • Data Presentation : Include raw datasets (e.g., oocyst counts, PK parameters) in supplementary materials with standardized metadata .
  • Ethical Compliance : Adhere to animal welfare guidelines (e.g., ARRIVE 2.0) for in vivo studies .
  • Reproducibility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry’s guidelines, ensuring all steps are replicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.